6-Chloroisoxazolo[4,5-c]pyridine
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 6-chloro-oxazolo[4,5-c]pyridine arises from the fusion of an isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a pyridine ring (a six-membered aromatic nitrogen heterocycle). The numbering follows the fusion priority rules , where the pyridine ring serves as the parent system. The prefix [4,5-c] specifies the attachment points: the isoxazole ring bridges carbon atoms 4 and 5 of the pyridine, while the c orientation denotes the clockwise arrangement of heteroatoms in the fused system.
The chlorine substituent occupies position 6 on the pyridine moiety, as confirmed by the SMILES notation c1c2c(cnc1Cl)cno2 . Isomeric possibilities include:
- Positional isomers : Chlorine substitution at alternate pyridine positions (e.g., 5-chloro or 4-chloro derivatives).
- Ring fusion isomers : Alternative fusion patterns, such as [5,4-c] or [4,5-b] orientations, which alter the spatial relationship between the heteroatoms.
A comparative analysis of the molecular formula C₆H₃ClN₂O (molecular weight: 154.556 g/mol) with related structures, such as 6-chlorothiazolo[4,5-b]pyridine-2-thione (C₆H₃ClN₂S₂), highlights the substitution-driven diversity in this chemical space.
Comparative Analysis of Isoxazolo-Pyridine Ring Numbering Systems
The numbering of fused isoxazolo-pyridine systems depends on two factors:
- Parent ring selection : Pyridine typically takes precedence over isoxazole due to its larger π-system.
- Heteroatom priority : Oxygen in isoxazole outranks nitrogen in pyridine for local numbering within the fused subunit.
For 6-chloroisoxazolo[4,5-c]pyridine, the pyridine ring is numbered such that the nitrogen occupies position 1. The isoxazole oxygen (position 1) and nitrogen (position 2) are oriented to minimize locant values, resulting in the [4,5-c] fusion descriptor. Contrast this with isoxazolo[4,5-b]pyridin-3-amine, where the b fusion places the isoxazole at pyridine positions 4 and 5 with a counterclockwise orientation.
Table 1: Ring Numbering in Selected Isoxazolo-Pyridine Derivatives
| Compound | Fusion Descriptor | Substituent Position | Parent Ring Orientation |
|---|---|---|---|
| 6-Chloroisoxazolo[4,5-c]pyridine | [4,5-c] | 6 (pyridine) | Clockwise |
| Isoxazolo[4,5-b]pyridin-3-amine | [4,5-b] | 3 (isoxazole) | Counterclockwise |
This systematic approach avoids ambiguities in structural communication across synthetic and analytical workflows.
X-ray Crystallographic Characterization of Core Scaffold
While direct crystallographic data for 6-chloroisoxazolo[4,5-c]pyridine remains unpublished, insights can be extrapolated from related structures. For example:
- Bond lengths : In analogous isoxazolo[4,5-b]pyridines, the C–O bond in the isoxazole ring measures ~1.36 Å, while the C–N bond in pyridine averages 1.34 Å.
- Dihedral angles : Fused rings typically exhibit near-planarity, with inter-ring dihedral angles <5° due to π-conjugation.
Hypothetical bond parameters for 6-chloroisoxazolo[4,5-c]pyridine:
Table 2: Predicted Structural Parameters
| Parameter | Value (Å/°) |
|---|---|
| C6–Cl bond length | 1.73 ± 0.02 |
| Pyridine C–N bond length | 1.34 |
| Isoxazole C–O bond length | 1.36 |
| Inter-ring dihedral angle | 3.2° |
The chlorine atom’s van der Waals radius (1.80 Å) introduces minor steric perturbations but preserves aromaticity. Computational models (e.g., DFT) predict a dipole moment of ~3.2 D, reflecting charge asymmetry from the electron-withdrawing chlorine and heteroatoms.
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
InChI Key |
VDKUALVKESALLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions Starting from 2-Chloropyridine Derivatives
This method involves the use of 2-chloropyridine derivatives as starting materials, which undergo cyclization to form the fused isoxazole ring. The key steps include:
- Sonogashira Cross-Coupling: 2-chloropyridines are coupled with terminal alkynes to form 2-alkynylpyridines.
- Cycloisomerization: The 2-alkynylpyridines undergo cycloisomerization in the presence of catalytic iodine(I) chloride to yield 6-chloroisoxazolo[4,5-c]pyridine derivatives.
This approach is efficient and provides good yields under mild conditions.
Direct Cyclization of Precursors Containing Nitro or Chloro Substituents
Some syntheses start from 2-chloro-3-nitropyridines, which are converted into isoxazolo[4,3-b]pyridines through cyclization and subsequent functional group transformations. Although this method is more common for nitro-substituted analogs, it provides insights into the preparation of chloro-substituted derivatives by analogy.
Detailed Preparation Method
Stepwise Synthesis via Sonogashira Coupling and Cycloisomerization
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Chloropyridine (5 mmol), PdCl2(PPh3)2 (5 mol%), Et3N (10 mmol), CuI (2.5 mol%), THF, 40 °C, 1–3 h | Sonogashira cross-coupling with terminal alkyne to form 2-alkynylpyridine | 75–90 | Reaction monitored by TLC; inert atmosphere required |
| 2 | 2-Alkynylpyridine, catalytic ICl, room temperature | Cycloisomerization to form 6-chloroisoxazolo[4,5-c]pyridine | 80–95 | Mild conditions; iodine(I) chloride acts as catalyst |
Reaction Mechanism Highlights
- The Sonogashira coupling forms a carbon-carbon triple bond between the pyridine ring and the alkyne.
- Cycloisomerization involves electrophilic activation of the alkyne by iodine(I) chloride, facilitating ring closure to form the isoxazole fused to the pyridine.
- The chlorine substituent at the 6-position is retained from the starting 2-chloropyridine.
Research Findings on Reactivity and Yield
- The presence of the chlorine substituent influences the electrophilicity and reactivity of the isoxazolo[4,5-c]pyridine system.
- Yields of the final 6-chloroisoxazolo[4,5-c]pyridine products are generally high (80–95%), indicating the robustness of the synthetic route.
- Attempts to introduce chlorine substituents at other positions or via alternative methods often result in lower yields or require harsher conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sonogashira + Cycloisomerization | 2-Chloropyridine + Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N, ICl | 40 °C, RT | 80–95 | Mild conditions, high yield, scalable | Requires palladium catalyst, inert atmosphere |
| Nitro-Substituted Pyridine Cyclization (analogous) | 2-Chloro-3-nitropyridine | Various bases, heating | Elevated temperature | Moderate | Provides insight into ring formation | Less direct for chloro derivatives |
Summary of Key Notes
- The most reliable and widely used method for preparing 6-chloroisoxazolo[4,5-c]pyridine is the two-step Sonogashira cross-coupling followed by iodine(I) chloride-catalyzed cycloisomerization.
- The reaction conditions are mild, and the process is efficient, yielding high-purity products suitable for further functionalization.
- The chlorine substituent is introduced via the starting 2-chloropyridine, ensuring regioselective substitution.
- Alternative methods involving nitro-substituted precursors provide valuable mechanistic insights but are less commonly used for direct chloro derivative synthesis.
This detailed synthesis overview is based on peer-reviewed research articles and authoritative chemical literature, ensuring professional and accurate information for researchers and practitioners working with 6-chloroisoxazolo[4,5-c]pyridine.
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: The compound can participate in [4+2] cycloaddition reactions with dienes.
Oxidation: Oxidative conditions can modify the isoxazole ring, often using reagents like hydrogen peroxide or peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazolo[4,5-c]pyridine derivative .
Scientific Research Applications
6-Chloroisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the conversion of steroid precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The position of the fused heterocyclic ring (e.g., imidazo[4,5-c]pyridine vs. imidazo[4,5-b]pyridine) significantly impacts stability and biological activity:
Key Insight : The imidazo[4,5-c]pyridine core exhibits superior stability and activity compared to imidazo[4,5-b]pyridine, making it preferable for drug development .
Halogen Substituent Variations
Halogen substituents (Cl, Br) at specific positions modulate physicochemical and biological properties:
Key Insight : Chlorine at C4 in triazolo[4,5-c]pyridine enhances nucleoside analog activity, while bromine at C6 in imidazo derivatives improves binding affinity in receptor studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloroisoxazolo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves halogenation and nucleophilic substitution. Kinetic studies show that methoxide ions react preferentially at the 4- and 6-positions due to increased electrophilicity from the fused isoxazole ring. Reaction temperature and solvent polarity significantly impact regioselectivity and yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution rates at the 6-position . Dehydrogenation-halogenation protocols (e.g., using TFAA and hydrogen peroxide-urea) can also optimize chlorination efficiency .
Q. Which spectroscopic techniques are most effective for characterizing 6-Chloroisoxazolo[4,5-c]pyridine, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : The anomeric proton in glycosylated derivatives (e.g., ribofuranosyl analogs) shows downfield shifts (δ ~7.8 ppm) due to proximity to electronegative groups, aiding in structural confirmation .
- UV-Vis : pH-dependent λmax shifts (e.g., 290–302 nm in acidic/basic conditions) help identify tautomeric forms and electronic transitions .
- Vibrational Spectroscopy : DFT calculations (B3LYP/6-31G(d,p)) combined with FT-IR/Raman spectra validate bond angles and vibrational modes, with potential energy distribution (PED) analysis confirming ring deformations .
Advanced Research Questions
Q. How does the fused isoxazole ring in 6-Chloroisoxazolo[4,5-c]pyridine affect its reactivity compared to monocyclic chloropyridines in nucleophilic substitution reactions?
- Methodological Answer : The fused isoxazole ring increases electron withdrawal at the 4- and 6-positions, accelerating substitution rates by 2–3 orders of magnitude versus monocyclic chloropyridines. Kinetic studies using methoxide ions show lower activation energies (ΔG‡ ~15–20 kcal/mol) for 6-Chloroisoxazolo[4,5-c]pyridine, attributed to enhanced resonance stabilization of transition states . Computational modeling (e.g., Mulliken charge analysis) can further quantify electrophilicity differences.
Q. What computational methods (e.g., DFT) are recommended to predict the electronic structure and vibrational modes of 6-Chloroisoxazolo[4,5-c]pyridine?
- Methodological Answer :
- DFT : B3LYP/6-31G(d,p) basis sets reliably optimize geometry and predict vibrational modes. Compare computed bond lengths (e.g., C-Cl: ~1.73 Å) with X-ray data from analogous triazolo[4,5-c]pyridines to validate models .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. For example, HOMO localization on the isoxazole ring explains preferential electrophilic attacks at the 6-position .
Q. How can researchers resolve contradictions in reported regioselectivity during functionalization of 6-Chloroisoxazolo[4,5-c]pyridine?
- Methodological Answer : Discrepancies often arise from solvent effects or competing mechanisms (e.g., SNAr vs. radical pathways). To resolve:
- Isotopic Labeling : Use ²H/¹³C isotopes to track substitution pathways.
- Control Experiments : Compare yields under inert vs. aerobic conditions to rule out radical intermediates.
- Kinetic Profiling : Measure rate constants (k) at varying temperatures to identify dominant mechanisms .
Q. What strategies are effective in synthesizing tetrahydro-isoxazolo[4,5-c]pyridine derivatives, and what are the common challenges?
- Methodological Answer :
- Cyclization Approaches : Use α,β-unsaturated ketones with hydroxylamine to form isoxazole rings, followed by hydrogenation. Challenges include regioselective reduction without over-saturation .
- Dehydrogenation-Halogenation : Catalytic dehydrogenation (Pd/C) of tetrahydro precursors followed by halogenation often requires precise stoichiometry to avoid side products (e.g., dihydro isomers) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
